2-(2-chlorophenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(2-CHLOROPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of 2-(2-CHLOROPHENOXY)ACETIC ACID: This can be achieved through the reaction of 2-chlorophenol with chloroacetic acid in the presence of a base.
Amidation Reaction: The 2-(2-CHLOROPHENOXY)ACETIC ACID is then reacted with 4-methylphenylamine and thiophene-2-carboxaldehyde under acidic conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLOROPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-CHLOROPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound can modulate signaling pathways, potentially inhibiting the activity of certain kinases or transcription factors.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-CHLOROPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
- 2-(2-BROMOPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
Uniqueness
2-(2-CHLOROPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H18ClNO2S |
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Molecular Weight |
371.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H18ClNO2S/c1-15-8-10-16(11-9-15)22(13-17-5-4-12-25-17)20(23)14-24-19-7-3-2-6-18(19)21/h2-12H,13-14H2,1H3 |
InChI Key |
VITQZTOULFTIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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